molecular formula C₅H₅D₃O₄ B1158235 5-Deoxy-L-arabinonic Acid γ-Lactone-d3

5-Deoxy-L-arabinonic Acid γ-Lactone-d3

Cat. No.: B1158235
M. Wt: 135.13
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deoxy-L-arabinonic Acid γ-Lactone-d3 is a deuterated derivative of 5-deoxy-L-arabinonic acid γ-lactone, where three hydrogen atoms are replaced with deuterium (²H or D). This compound belongs to the class of sugar lactones, characterized by the intramolecular esterification of a hydroxyl group with a carboxylic acid, forming a five-membered γ-lactone ring. The deuterium labeling enhances its utility in isotopic tracing studies, particularly in metabolic pathway analysis and nuclear magnetic resonance (NMR) spectroscopy, where deuterium’s low natural abundance and distinct spectral properties reduce signal interference .

Key structural features include:

  • Molecular formula: C₅H₇D₃O₄ (assuming deuterium substitution at three non-exchangeable positions).
  • Lactone ring type: γ-lactone (five-membered ring).
  • Stereochemistry: L-configuration at the chiral centers, critical for biological compatibility and enzyme-substrate interactions.

Properties

Molecular Formula

C₅H₅D₃O₄

Molecular Weight

135.13

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Analog: 5-Deoxy-L-arabinonic Acid γ-Lactone

  • Molecular formula : C₅H₁₀O₄.
  • Key differences :
    • Lack of deuterium substitution reduces utility in isotopic labeling but retains biological activity.
    • Applications include studies on carbohydrate metabolism and as a precursor in organic synthesis .
  • Synthesis: Typically derived from L-arabinose via regioselective deoxygenation and lactonization. Tosylation and acetolysis are common steps, as seen in analogous pathways for 5-deoxy-D-arabinose .

D-Arabinonic Acid (CAS 488-30-2)

  • Molecular formula : C₅H₁₀O₆.
  • Comparison: Contains additional hydroxyl groups, increasing polarity and solubility. Classified as a low-priority substance (LPS) by the U.S. EPA due to low toxicity and environmental persistence .

Glucono-δ-Lactone (GdL, CAS 90-80-2)

  • Molecular formula : C₆H₁₀O₆.
  • Key distinctions :
    • Forms a six-membered δ-lactone ring, altering reactivity and stability.
    • Widely used in food and pharmaceuticals as a slow acidulant.
    • Regulatory status: Designated as LPS due to favorable safety profile .

Deuterated Analogues (e.g., L-Alanine-d3)

  • Example : L-Alanine-d3 (CAS 63546-27-0).
  • Highlights isotopic labeling’s role in enhancing analytical precision without altering core chemical behavior.

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Lactone Type Deuterated? Key Applications
5-Deoxy-L-arabinonic Acid γ-Lactone-d3 C₅H₇D₃O₄ γ-lactone Yes Isotopic tracing, NMR studies
5-Deoxy-L-arabinonic Acid γ-Lactone C₅H₁₀O₄ γ-lactone No Metabolic studies
D-Arabinonic Acid C₅H₁₀O₆ None No Low-priority reference
Glucono-δ-Lactone C₆H₁₀O₆ δ-lactone No Food acidulant, pharmaceuticals

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